1-Amino-cyclobutanecarboxylic acid (6-trifluoromethoxybenzothiazol-2-yl)amide
Overview
Description
1-Amino-cyclobutanecarboxylic acid (6-trifluoromethoxybenzothiazol-2-yl)amide is a useful research compound. Its molecular formula is C13H12F3N3O2S and its molecular weight is 331.32 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
Without knowledge of the specific targets of this compound, it’s challenging to describe its mode of action. Based on its structure, it may interact with its targets through hydrogen bonding or hydrophobic interactions .
Biochemical Pathways
The biochemical pathways affected by this compound are also unknown due to the lack of research on this specific compound .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Biochemical Analysis
Biochemical Properties
1-Amino-cyclobutanecarboxylic acid (6-trifluoromethoxybenzothiazol-2-yl)amide plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It acts as an agonist at the NMDA-glycine receptor site, which affects signal transmission in the central nervous system . This interaction can influence various biochemical pathways, potentially leading to changes in cellular function and metabolism.
Cellular Effects
The effects of this compound on cells include modulation of cell signaling pathways, gene expression, and cellular metabolism. By acting on the NMDA-glycine receptor site, this compound can alter the transmission of signals within the central nervous system, leading to changes in cellular responses and functions . These effects may vary depending on the type of cells and the specific cellular context.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with the NMDA-glycine receptor. This binding can result in either inhibition or activation of the receptor, leading to changes in downstream signaling pathways and gene expression. The precise molecular mechanism may involve alterations in receptor conformation and subsequent effects on intracellular signaling cascades.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound may lead to sustained changes in cellular processes and functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and signaling pathways. At higher doses, it may cause toxic or adverse effects, including disruptions in cellular metabolism and potential toxicity . Determining the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing adverse effects.
Properties
IUPAC Name |
1-amino-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]cyclobutane-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O2S/c14-13(15,16)21-7-2-3-8-9(6-7)22-11(18-8)19-10(20)12(17)4-1-5-12/h2-3,6H,1,4-5,17H2,(H,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWJNWIRTMJBDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)NC2=NC3=C(S2)C=C(C=C3)OC(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.